Sulfamethoxazole-d4

描述

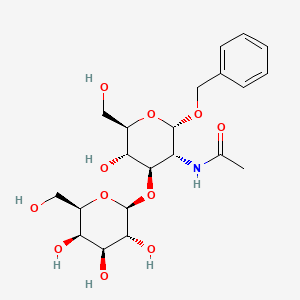

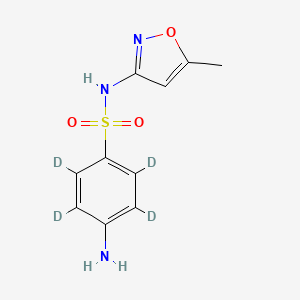

磺胺甲噁唑-d4: 是一种磺胺类抗生素磺胺甲噁唑的氘代类似物。氘代标记涉及用氘(氢的稳定同位素)替换特定的氢原子。 这种修饰主要用于促进该化合物作为质谱内标的使用,从而可以准确地定量生物样品中的磺胺甲噁唑 .

作用机制

磺胺甲噁唑-d4与磺胺甲噁唑一样,通过抑制细菌酶二氢叶酸合成酶发挥作用。这种酶对于二氢叶酸的合成至关重要,二氢叶酸是叶酸的前体,而叶酸对于细菌生长和复制至关重要。 通过抑制这种酶,磺胺甲噁唑-d4破坏了细菌叶酸合成,从而导致细菌抑制 .

生化分析

Biochemical Properties

Sulfamethoxazole-d4 interacts with various enzymes and proteins. It acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells. It inhibits the growth of E. coli and clinical isolates of methicillin-resistant S. aureus (MRSA) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It inhibits recombinant P. carinii DHPS and folate biosynthesis in situ .

Metabolic Pathways

This compound is involved in the metabolic pathway of folate biosynthesis . It interacts with the enzyme DHPS, which converts pteridine and 4-aminobenzoic acid to dihydropteroate .

准备方法

合成路线和反应条件: 磺胺甲噁唑-d4的合成通常涉及磺胺甲噁唑的氘代。此过程可以通过多种方法实现,包括催化交换反应,其中氢原子被氘原子取代。 一种常见的方法涉及在受控条件下使用氘代试剂和溶剂,以确保氘原子的选择性掺入 .

工业生产方法: 磺胺甲噁唑-d4的工业生产遵循类似的原理,但规模更大。该过程涉及使用氘代起始材料和催化剂来实现高产率和纯度。 反应条件经过优化,以确保氘的有效掺入,同时保持化合物的结构完整性 .

化学反应分析

反应类型: 磺胺甲噁唑-d4与其非氘代对应物一样,经历各种化学反应,包括:

氧化: 磺胺甲噁唑-d4可以被氧化形成砜衍生物。

还原: 该化合物可以被还原成其相应的胺衍生物。

取代: 亲核取代反应可能发生,特别是在磺胺基团.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要产物:

氧化: 砜衍生物。

还原: 胺衍生物。

科学研究应用

化学: 磺胺甲噁唑-d4用作分析化学中的内标,特别是在质谱中,用于定量复杂生物基质中的磺胺甲噁唑含量 .

生物学: 在生物学研究中,磺胺甲噁唑-d4有助于研究磺胺甲噁唑的药代动力学和药效学。 它允许研究人员追踪体内药物的吸收、分布、代谢和排泄 .

医学: 磺胺甲噁唑-d4用于临床研究,以监测患者体内的药物水平,确保剂量准确并最大程度地降低不良反应的风险。 它还用于开发新的磺胺类抗生素 .

相似化合物的比较

类似化合物:

磺胺嘧啶: 另一种具有类似作用机制的磺胺类抗生素。

磺胺异噁唑: 以治疗泌尿道感染而闻名。

磺胺甲唑: 用于其抗菌特性,用于各种感染.

独特性: 磺胺甲噁唑-d4由于其氘代标记而具有独特性,这使其特别有用,作为质谱中的内标。 此特性允许在药代动力学和药效学研究中进行精确的定量和跟踪,使其有别于其他磺胺类抗生素 .

属性

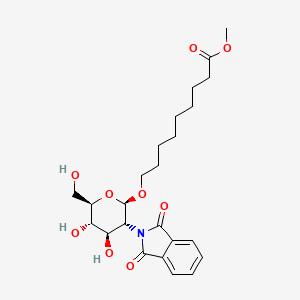

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016780 | |

| Record name | Sulfamethoxazole-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-86-1, 2702538-04-1 | |

| Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole-D4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Sulfamethoxazole-d4 preferred as an internal standard over other compounds?

A: The use of stable isotope-labeled analogs like this compound is a cornerstone of accurate quantification using mass spectrometry. [] Because this compound possesses a nearly identical chemical structure to the analyte of interest (Sulfamethoxazole), it exhibits similar extraction recovery, ionization efficiency, and chromatographic behavior. This similarity minimizes variability during sample preparation and analysis, ultimately enhancing the accuracy and reliability of Sulfamethoxazole quantification. []

Q2: The research mentions a Liquid-Liquid Extraction method using this compound. What are the advantages of this approach?

A: Liquid-Liquid Extraction (LLE) offers several benefits for quantifying Sulfamethoxazole in complex biological matrices like human plasma. [] Firstly, LLE effectively separates the analyte and internal standard (this compound) from potentially interfering compounds present in the plasma. This cleanup step is crucial to achieve reliable and accurate quantification. [] Secondly, LLE allows for the concentration of the analyte and internal standard, thereby improving the sensitivity of the analytical method.

Q3: Can you explain the significance of the "matrix effect" mentioned in the research in the context of this compound?

A: The "matrix effect" refers to the influence of co-extracted components from the sample matrix (e.g., herbal products) on the ionization efficiency of the analyte during mass spectrometry analysis. [] Ideally, the internal standard should exhibit a similar matrix effect as the analyte. The research found that this compound showed a matrix factor (MF) ranging from 0.79 to 0.92, indicating a slight ion suppression effect. [] While this suggests that the matrix effect was relatively low, it highlights the importance of using an appropriate internal standard like this compound to correct for such effects and ensure accurate quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)